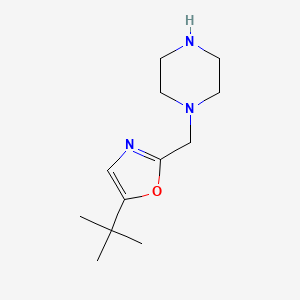
6-iodo-3H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-3H-quinolin-4-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of an iodine atom at the 6th position of the quinolinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-3H-quinolin-4-one typically involves the iodination of 3H-quinolin-4-one. One common method is the reaction of 3H-quinolin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Iodo-3H-quinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinolinone ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
科学研究应用
6-Iodo-3H-quinolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has shown that derivatives of this compound exhibit promising anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 6-iodo-3H-quinolin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in bacteria and fungi. The compound can also interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
相似化合物的比较
- 6-Bromo-3H-quinolin-4-one
- 6-Chloro-3H-quinolin-4-one
- 6-Fluoro-3H-quinolin-4-one
Comparison: 6-Iodo-3H-quinolin-4-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative often exhibits higher reactivity and different pharmacological profiles. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C9H6INO |
|---|---|
分子量 |
271.05 g/mol |
IUPAC 名称 |
6-iodo-3H-quinolin-4-one |
InChI |
InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,4-5H,3H2 |
InChI 键 |
UPADGCJUQPYSGE-UHFFFAOYSA-N |
规范 SMILES |
C1C=NC2=C(C1=O)C=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



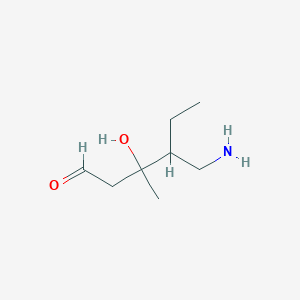
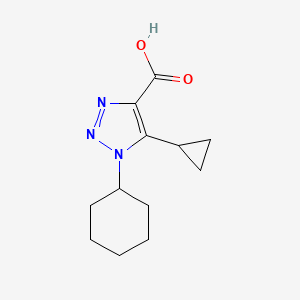
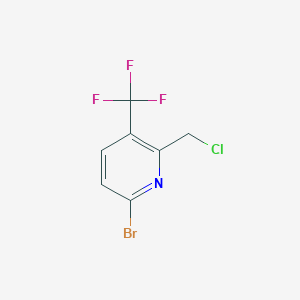
![5-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13651867.png)
![6-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651868.png)
![4H-Pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13651872.png)
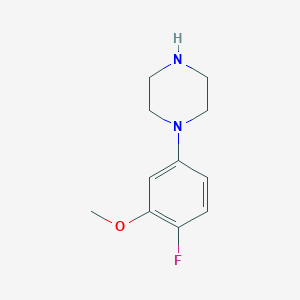
![4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
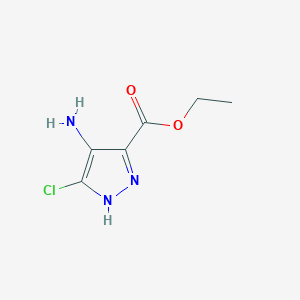
![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B13651889.png)
